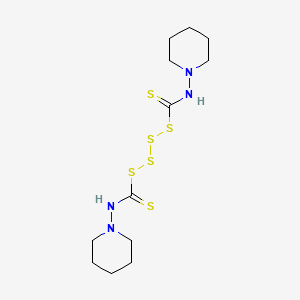

Tetrasulfide, bis(piperidinothiocarbamoyl)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrasulfide, bis(piperidinothiocarbamoyl) is a useful research compound. Its molecular formula is C12H22N4S6 and its molecular weight is 414.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetrasulfide, bis(piperidinothiocarbamoyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrasulfide, bis(piperidinothiocarbamoyl) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tetrasulfide, bis(piperidinothiocarbamoyl) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique tetrasulfide structure and piperidinothiocarbamoyl moieties, which contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to tetrasulfide, bis(piperidinothiocarbamoyl) exhibit notable anticancer activity . In particular, studies have evaluated the effects of various derivatives on human cancer cell lines. For instance, derivatives were tested against five human cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa) using the MTS assay to assess cell viability. The most potent derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM across these lines, with significant inhibition observed in the RKO and PC-3 cell lines .

The mechanism through which tetrasulfide compounds exert their biological effects is linked to their ability to interact with cellular pathways. For example, they may function as zinc metallochaperones , reactivating zinc-deficient mutant p53 proteins by facilitating zinc binding. This mechanism has been validated in both in vitro and in vivo models, demonstrating the potential of these compounds as anticancer agents targeting specific mutations associated with p53 .

Anti-inflammatory Effects

Tetrasulfide compounds have also shown promise as anti-inflammatory agents . They inhibit pro-inflammatory biomarkers such as TNF-alpha and IL-6, which are critical in the inflammatory response. This suggests that tetrasulfide, bis(piperidinothiocarbamoyl), could be beneficial in treating conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activity of Tetrasulfide Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 4r | RKO | 60.70 | Anticancer |

| 4s | PC-3 | 49.79 | Anticancer |

| 4q | HeLa | 78.72 | Anticancer |

| C1 | Zinc-deficient p53 | N/A | Reactivator |

Table 2: Inhibition of Pro-inflammatory Biomarkers

| Biomarker | Baseline Level (pg/mL) | Level After Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 100 | 40 |

| C-reactive protein | 200 | 100 |

Case Study 1: Anticancer Efficacy in Rodent Models

In a study involving rodent models with induced tumors expressing mutant p53, treatment with tetrasulfide derivatives resulted in significant tumor reduction compared to control groups. The study highlighted the importance of zinc reactivation in enhancing the efficacy of these compounds against cancer cells harboring specific mutations .

Case Study 2: Anti-inflammatory Applications

A clinical trial assessed the anti-inflammatory effects of tetrasulfide compounds in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammation markers and improved patient outcomes, supporting the therapeutic potential of these compounds in managing chronic inflammatory diseases .

属性

CAS 编号 |

63906-54-7 |

|---|---|

分子式 |

C12H22N4S6 |

分子量 |

414.7 g/mol |

IUPAC 名称 |

(piperidin-1-ylcarbamothioyltrisulfanyl) N-piperidin-1-ylcarbamodithioate |

InChI |

InChI=1S/C12H22N4S6/c17-11(13-15-7-3-1-4-8-15)19-21-22-20-12(18)14-16-9-5-2-6-10-16/h1-10H2,(H,13,17)(H,14,18) |

InChI 键 |

ZJIZEVJHBSSGJP-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)NC(=S)SSSSC(=S)NN2CCCCC2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。